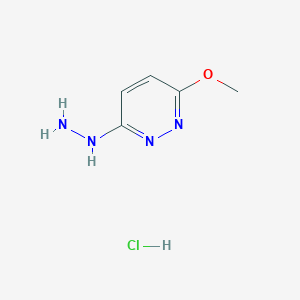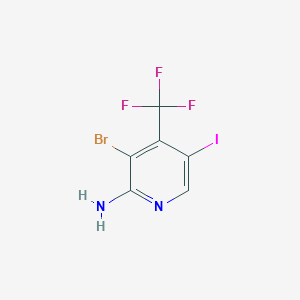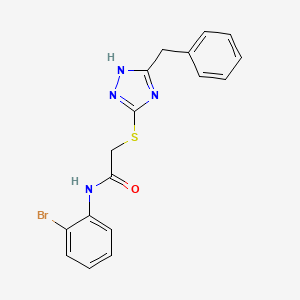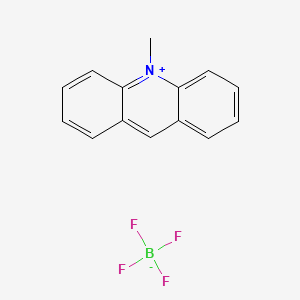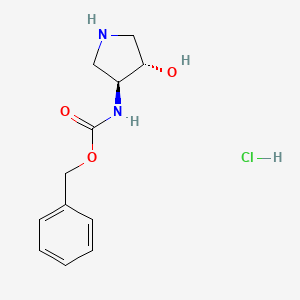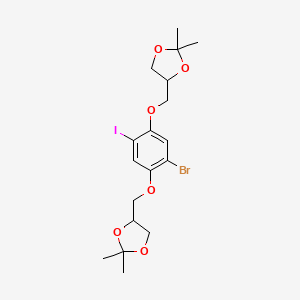
4,4'-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a phenylene ring, which is further connected to dioxolane groups through oxy and methylene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 5-bromo-1,3-difluoro-2-iodobenzene with 4-(tert-butyl)phenol in the presence of potassium carbonate as a base. The reaction is carried out in dry dimethylacetamide (DMA) under an argon atmosphere at 170°C for 36 hours . The resulting mixture is then cooled to room temperature and extracted with dichloromethane to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve a high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenylene ring and dioxolane groups can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine and iodine atoms, while oxidation and reduction reactions can modify the phenylene ring and dioxolane groups.
Aplicaciones Científicas De Investigación
4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows for unique reactivity, enabling the compound to participate in various chemical reactions. The dioxolane groups provide stability and enhance the compound’s solubility in organic solvents, facilitating its use in different applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-((5-Bromo-2-iodo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene): Similar structure but with tert-butylbenzene groups instead of dioxolane.
2,2’-Dimethyl-3,3’-bis[2-methyl-4-(2-acetamidoethylamino)-methyl-5-(3-cyanopyridin-5-yl-methoxy)phenoxymethyl]-1,1’-biphenyl: Contains similar phenylene and dioxolane groups but with different substituents.
Uniqueness
4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is unique due to the combination of bromine and iodine atoms on the phenylene ring and the presence of dioxolane groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H24BrIO6 |
|---|---|
Peso molecular |
543.2 g/mol |
Nombre IUPAC |
4-[[2-bromo-4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5-iodophenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H24BrIO6/c1-17(2)23-9-11(25-17)7-21-15-6-14(20)16(5-13(15)19)22-8-12-10-24-18(3,4)26-12/h5-6,11-12H,7-10H2,1-4H3 |
Clave InChI |
XRBMKIHGARNWMX-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC2=CC(=C(C=C2I)OCC3COC(O3)(C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


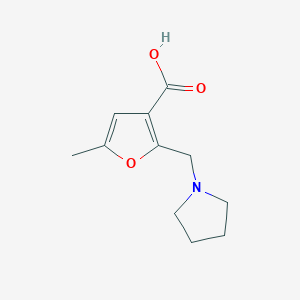
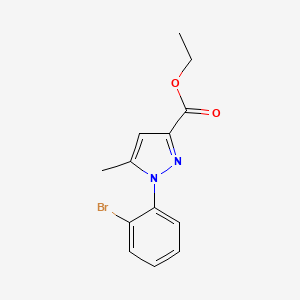
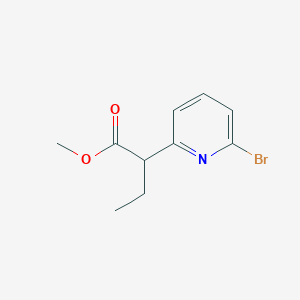
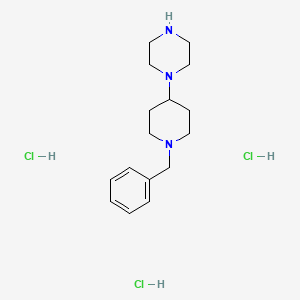
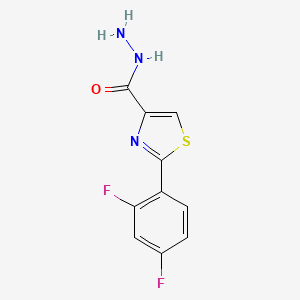
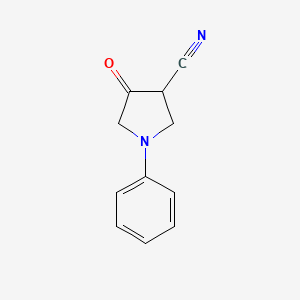
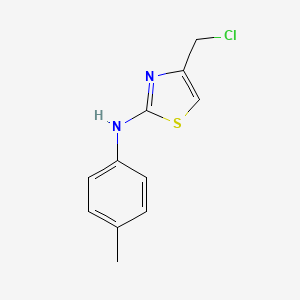
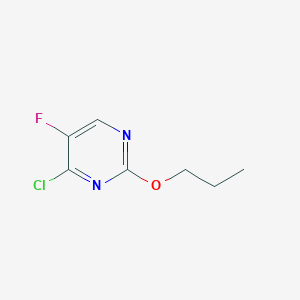
![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)
